molecular formula C23H18BrNO2S B8419837 6-(benzylthio)-1-(4-bromo-2-methoxyphenyl)quinolin-2(1H)-one

6-(benzylthio)-1-(4-bromo-2-methoxyphenyl)quinolin-2(1H)-one

Cat. No. B8419837
M. Wt: 452.4 g/mol
InChI Key: ZFCYAHYDAJCMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(benzylthio)-1-(4-bromo-2-methoxyphenyl)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C23H18BrNO2S and its molecular weight is 452.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(benzylthio)-1-(4-bromo-2-methoxyphenyl)quinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(benzylthio)-1-(4-bromo-2-methoxyphenyl)quinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(benzylthio)-1-(4-bromo-2-methoxyphenyl)quinolin-2(1H)-one

Molecular Formula

C23H18BrNO2S

Molecular Weight

452.4 g/mol

IUPAC Name

6-benzylsulfanyl-1-(4-bromo-2-methoxyphenyl)quinolin-2-one

InChI

InChI=1S/C23H18BrNO2S/c1-27-22-14-18(24)8-10-21(22)25-20-11-9-19(13-17(20)7-12-23(25)26)28-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3

InChI Key

ZFCYAHYDAJCMLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)N2C3=C(C=CC2=O)C=C(C=C3)SCC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of (E)-ethyl 3-(5-(benzylthio)-2-((4-bromo-2-methoxyphenyl)amino) phenyl)acrylate (86.95 g, 174 mmol) in 350 mL MeOH was heated to 70° C., was treated with sodium methoxide 25% wt in MeOH (19.06 ml, 69.8 mmol) and was allowed to stir overnight. The reaction mixture was then concentrated. The crude solid was triturated with IPA yielding 47.13 g clean product. The IPA washings were concentrated. Purification of the crude residue by silica gel column chromatography (0-100% EtOAc/heptane) gave an additional 10.76 g of slightly impure product. 6-(benzylthio)-1-(4-bromo-2-methoxyphenyl)quinolin-2(1H)-one (57.89 g, 128 mmol, 73.4% yield). (ESI) 451.8 (M+H)+.
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
19.06 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A RBF was charged with (E)-ethyl 3-(5-(benzylthio)-2-((4-bromo-2-methoxyphenyl)amino)phenyl)acrylate (3.13 g, 6.28 mmol) and MeOH (31.4 ml) to give a yellow suspension. Sodium methoxide (25 wt % in MeOH) (0.271 ml, 1.256 mmol) was added. A reflux condenser was attached, and the flask was lowered into a 75° C. heating bath. The bath quickly spiked to ca. 80-85° C., but returned to 70-75° C. after 30 min. The reaction was stirred for 16 hrs, and the mixture was diluted with DCM and concentrated. The residue was purified by chromatography on silica gel (50-g SNAP Ultra column, 25-g silica gel loading column, 10-60% EtOAc/Heptane) to give 6-(benzylthio)-1-(4-bromo-2-methoxyphenyl)quinolin-2(1 H)-one (1.95 g, 4.31 mmol, 68.6% yield) as a yellow solid. 1 H NMR (400 MHz, DMSO-d6) □=7.94 (d, J=9.5 Hz, 1 H), 7.78 (d, J=2.2 Hz, 1 H), 7.50 (d, J=2.1 Hz, 1 H), 7.43-7.16 (m, 8 H), 6.66 (d, J=9.6 Hz, 1 H), 6.47 (d, J=8.8 Hz, 1 H), 4.23 (s, 2 H), 3.69 (s, 3 H). m/z (ESI) 452.0 (M+H)+.
Name
Quantity
31.4 mL
Type
reactant
Reaction Step One
Quantity
0.271 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.